Voriconazole-d3 N-Oxide

Beschreibung

Eigenschaften

IUPAC Name |

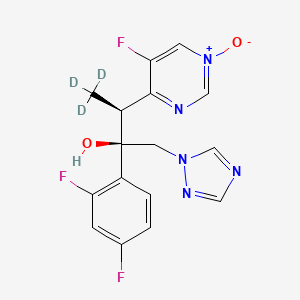

(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFPLUCFPRUHU-QLWAGJNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Voriconazole-d3 N-Oxide involves the N-oxidation of Voriconazole. This process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in compliance with Good Manufacturing Practices (GMP) to meet regulatory standards.

Analyse Chemischer Reaktionen

Types of Reactions: Voriconazole-d3 N-Oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other metabolites.

Reduction: Under specific conditions, the N-oxide group can be reduced back to the parent compound, Voriconazole.

Substitution: The triazole ring in this compound can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, zinc dust in acetic acid.

Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Oxidation: Further oxidized metabolites.

Reduction: Voriconazole.

Substitution: Various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Voriconazole-d3 N-Oxide is extensively used in scientific research, particularly in the following areas:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Voriconazole and its metabolites.

Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of Voriconazole in biological systems.

Medicine: Utilized in therapeutic drug monitoring to optimize Voriconazole dosing regimens in patients.

Industry: Applied in the development and validation of analytical methods for quality control in pharmaceutical manufacturing.

Wirkmechanismus

Voriconazole-d3 N-Oxide exerts its effects by inhibiting the enzyme cytochrome P450 14α-sterol demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell lysis and death. The deuterium atoms in this compound do not alter the compound’s mechanism of action but provide a stable isotope label for analytical purposes.

Vergleich Mit ähnlichen Verbindungen

Voriconazole (Parent Compound)

- Structure and Function : Voriconazole (C₁₆H₁₄F₃N₅O, MW 349.32 g/mol) is a triazole antifungal agent used to treat invasive fungal infections. Its mechanism involves inhibition of fungal cytochrome P450-mediated ergosterol synthesis .

- Key Differences :

- Deuteration : Voriconazole-d3 N-Oxide replaces three hydrogen atoms with deuterium, increasing its molecular weight by ~3 g/mol. This isotopic distinction allows MS-based differentiation from the parent drug .

- Pharmacological Role : Unlike Voriconazole, this compound lacks therapeutic activity and is exclusively used as an analytical tool .

Voriconazole N-Oxide (Non-Deuterated Metabolite)

- Metabolic Role : Voriconazole N-Oxide is a major oxidative metabolite formed via CYP450 enzymes, particularly CYP3A4 and CYP2C19 . Its structure includes an N-oxide group, altering polarity and pharmacokinetic properties compared to Voriconazole.

- Key Differences: Deuteration Impact: this compound serves as an internal standard for quantifying the non-deuterated metabolite in biological samples. The deuterium label minimizes ion suppression and matrix effects in MS analysis . Analytical Utility: While Voriconazole N-Oxide is measured to assess metabolic clearance, its deuterated counterpart ensures assay accuracy and reproducibility .

Other Deuterated Antifungal Standards

- Sorafenib-d3: Another deuterated compound used to quantify Sorafenib and its N-oxide metabolite. Like this compound, it aids in distinguishing parent drugs from metabolites in complex matrices .

- Omeprazole D3 : A proton pump inhibitor deuterated standard. Similar to this compound, it is used to validate analytical methods in pharmacokinetic studies .

Pharmacokinetic and Analytical Data

Table 1: Comparative Properties of this compound and Related Compounds

Note: Discrepancies exist in literature regarding Voriconazole N-Oxide’s molecular formula. lists it as C₆H₃Cl₂FN₂O (MW 209.00), likely an error. The correct formula is inferred from structural analogy to Voriconazole.

Table 2: Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Compounds

| Compound | AUC (µg·h/mL) | Cₘₐₓ (µg/mL) | Half-life (h) |

|---|---|---|---|

| Sorafenib (ISR+PA group) | 54.1 | 2.41 | 25.3 |

| Sorafenib N-Oxide | 3.74 | 0.19 | 12.7 |

| Voriconazole-d3* | N/A | N/A | N/A |

Data for Sorafenib from ; this compound pharmacokinetic data remain understudied but inferred to mirror non-deuterated metabolite behavior with minor isotopic effects .

Biologische Aktivität

Voriconazole-d3 N-Oxide (VNO) is a significant metabolite of voriconazole, a triazole antifungal drug primarily used to treat serious fungal infections. Understanding the biological activity of VNO is essential for optimizing therapeutic applications and assessing potential side effects. This article delves into the pharmacokinetics, photobiological effects, and clinical implications of VNO, supported by data tables and relevant research findings.

Pharmacokinetics of this compound

Voriconazole undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4. The resulting metabolites include voriconazole N-oxide, which plays a crucial role in the drug's pharmacokinetic profile.

Key Findings on Metabolism

- Enzyme Contributions : Studies indicate that CYP2C19 is the most significant enzyme in the formation of VNO, contributing approximately 37.6% to its metabolism. In contrast, CYP2C9 and CYP3A4 contribute minimally (1.37% and 12.5%, respectively) .

- Metabolic Stability : Voriconazole N-oxide exhibits different metabolic stability compared to its parent compound. The clearance rates for VNO were observed to be significantly lower than those for voriconazole itself, indicating a prolonged presence in circulation .

Table 1: Metabolism Kinetics of Voriconazole and Its N-Oxide

| Enzyme | Contribution to Metabolism (%) | Clearance Rate (µL/min·mg) |

|---|---|---|

| CYP2C19 | 37.6 | 3.30 |

| CYP2C9 | 1.37 | 0.120 |

| CYP3A4 | 12.5 | 1.10 |

Photobiological Effects

Voriconazole and its N-oxide metabolite have been studied for their photobiological effects, particularly concerning UV radiation exposure.

Key Observations

- UV Absorption : Both voriconazole and VNO absorb UVB radiation but do not sensitively affect keratinocytes acutely following UVB exposure. However, VNO shows a significant UVA absorption band when exposed to sustained UVB light, suggesting it can form photoproducts that may contribute to phototoxicity .

- Reactive Oxygen Species (ROS) Generation : VNO has been shown to sensitize cells to UVA-induced oxidative stress, leading to increased levels of ROS and oxidative DNA damage . This mechanism may explain some adverse effects associated with voriconazole therapy.

Table 2: Photobiological Activity of Voriconazole and VNO

| Compound | UVB Sensitization | UVA Sensitization | ROS Generation |

|---|---|---|---|

| Voriconazole | No | Moderate | Yes |

| Voriconazole N-Oxide | No | High | Yes |

Clinical Implications

The clinical relevance of voriconazole N-oxide extends beyond its pharmacokinetics and photobiological effects; it also plays a crucial role in therapeutic drug monitoring (TDM).

Case Studies

-

Therapeutic Drug Monitoring : A study involving 61 patients treated with voriconazole demonstrated that measuring VNO levels can provide insight into individual metabolic capacities and help adjust dosing regimens effectively . The median plasma concentrations observed were:

- Voriconazole: 2.4 μg/ml

- Voriconazole N-Oxide: 2.1 μg/ml

- Metabolic Ratio (VRC/VNO): 1.0

- Phototoxicity Assessment : In another clinical observation, patients receiving voriconazole were monitored for signs of phototoxicity, correlating with elevated levels of VNO and its potential role in sensitizing patients to UV radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.